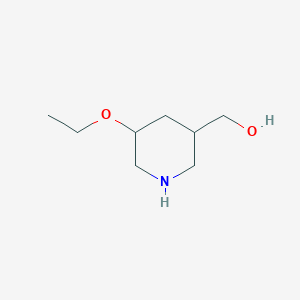
tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate: is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a dimethylamino group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of N-substituted piperidine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines.
Scientific Research Applications
Chemistry: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives and carbamates .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs targeting the central nervous system and other therapeutic areas .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: Utilized in the synthesis of pharmaceutical compounds.
tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate: Employed in the preparation of fluorinated piperidine derivatives.
Uniqueness: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a tert-butyl ester and a dimethylamino group makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 5-(dimethylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-10(14(4)5)8-13-7-9/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
YLWZYPUNUCFEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


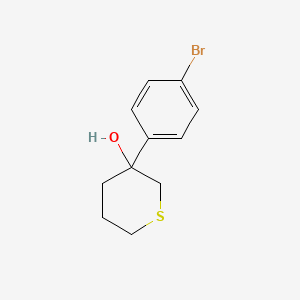


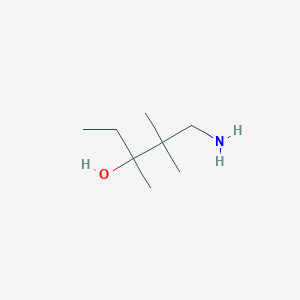
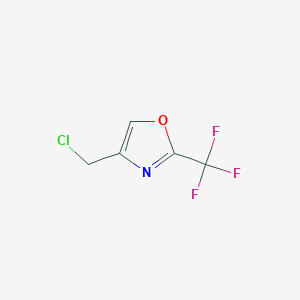
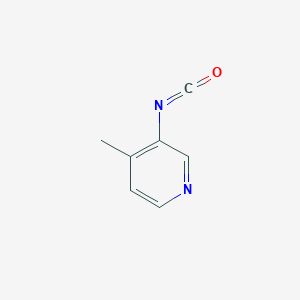
![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)
![N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B15258707.png)
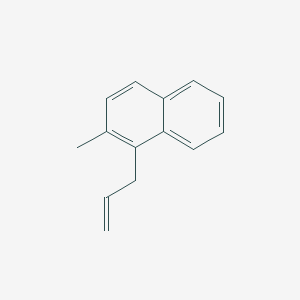
![7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)

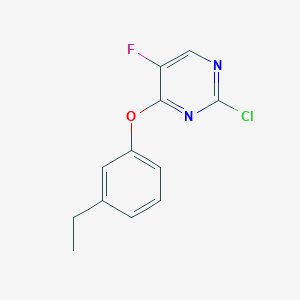
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B15258736.png)
